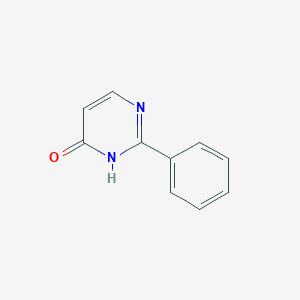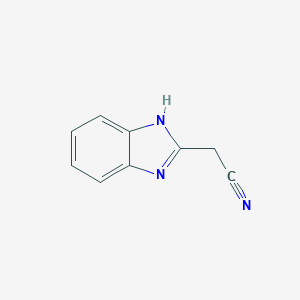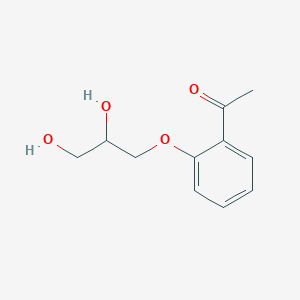
2'-(2,3-Dihydroxypropoxy)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-(2,3-Dihydroxypropoxy)acetophenone, also known as DHPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of acetophenone, which is a common organic compound used in the production of fragrances and flavors. DHPPA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
2'-(2,3-Dihydroxypropoxy)acetophenone has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone is not fully understood, but it is believed to be related to its antioxidant properties. 2'-(2,3-Dihydroxypropoxy)acetophenone has been shown to scavenge free radicals, which can cause damage to cells and lead to various diseases. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress.
Biochemische Und Physiologische Effekte
2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, with studies suggesting that it can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-diabetic properties, with studies showing that it can improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
2'-(2,3-Dihydroxypropoxy)acetophenone has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. It is also stable under various conditions, making it a reliable compound for research. However, 2'-(2,3-Dihydroxypropoxy)acetophenone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2'-(2,3-Dihydroxypropoxy)acetophenone. One area of interest is the development of 2'-(2,3-Dihydroxypropoxy)acetophenone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone, which could lead to the development of new treatments for various diseases. In addition, there is potential for 2'-(2,3-Dihydroxypropoxy)acetophenone to be used in combination with other compounds to enhance its therapeutic effects. Overall, 2'-(2,3-Dihydroxypropoxy)acetophenone has significant potential for future research and development in the field of scientific research.
Synthesemethoden
The synthesis of 2'-(2,3-Dihydroxypropoxy)acetophenone involves the reaction between 2,3-dihydroxypropyl bromide and acetophenone in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through a series of purification steps. The yield of 2'-(2,3-Dihydroxypropoxy)acetophenone is typically high, making it a cost-effective compound to produce.
Eigenschaften
CAS-Nummer |
1939-70-4 |
|---|---|
Produktname |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-2-3-5-11(10)15-7-9(14)6-12/h2-5,9,12,14H,6-7H2,1H3 |
InChI-Schlüssel |
PLLGIMWGTWNSQB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCC(CO)O |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OCC(CO)O |
Synonyme |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



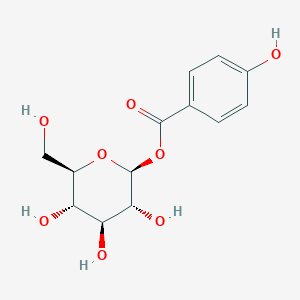
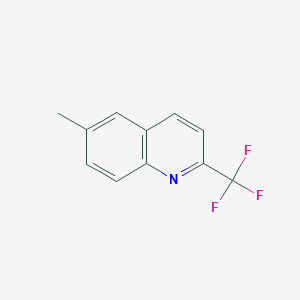
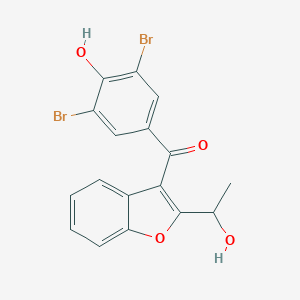
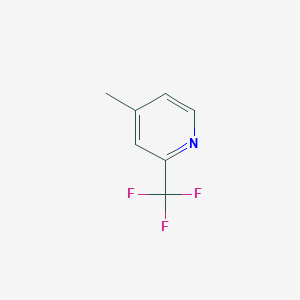
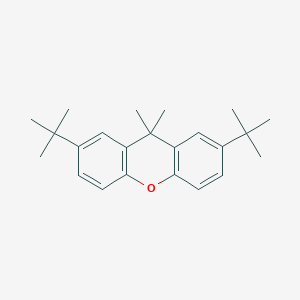
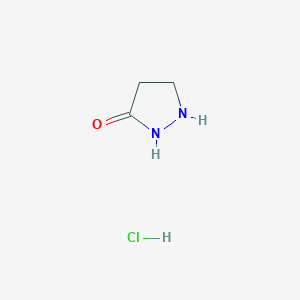
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
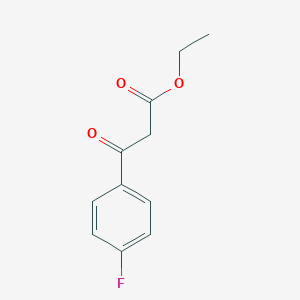
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
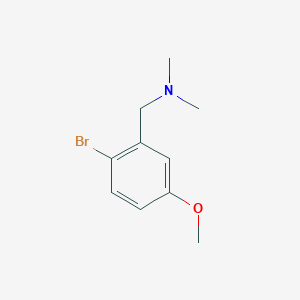
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
